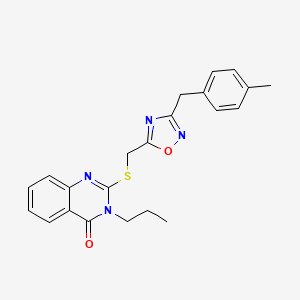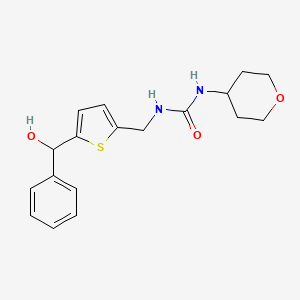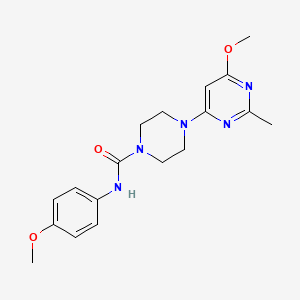
2-(((3-(4-methylbenzyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone part of the molecule might undergo reactions typical of other quinazolinones .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Compounds incorporating elements such as the oxadiazole and thiadiazole rings have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives have shown promise in inhibiting bacterial growth and scavenging free radicals, suggesting their potential in developing new antimicrobial agents and antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Antituberculosis and Cytotoxicity Studies
The synthesis of heteroarylthioquinoline derivatives has been undertaken with the aim of discovering compounds with activity against Mycobacterium tuberculosis. Certain derivatives exhibited significant activity, highlighting the potential for further exploration in antituberculosis drug development. Additionally, these compounds were evaluated for cytotoxicity against mouse fibroblast cells, with some showing minimal toxic effects, indicating their potential safety for further drug development (Chitra et al., 2011).
Anticancer Activities
Quinazoline derivatives containing the oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Some of these compounds demonstrated potent inhibitory activity, surpassing that of known drugs in certain cases. This indicates the quinazoline-oxadiazole hybrids' potential as a basis for novel anticancer therapies (Qiao et al., 2015).
Anticonvulsant Agents
Derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with promising activity, suggesting their potential use in developing treatments for epilepsy or other seizure disorders (Archana, Srivastava, & Kumar, 2002).
Anti-inflammatory and Analgesic Activities
Synthesis and evaluation of new oxadiazole derivatives linked to the quinazolin-4-one ring have been conducted, with some compounds showing potent anti-inflammatory and analgesic activities. These findings support the potential of such derivatives in the development of new treatments for inflammation and pain management (Dewangan et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)23-22(26)29-14-20-24-19(25-28-20)13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFUZPGDTOYLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)
![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)


![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)


![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)
![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)
![3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2958563.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![(R)-2-[(tert-Butyloxycarbonyl)amino]octanoic acid](/img/structure/B2958567.png)
![2,6-difluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2958568.png)